
Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2
Overview
Description
Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂ (CAS: 868844-74-0) is a synthetic peptide with a molecular weight of 1157.25 g/mol and 99% purity. It is widely used in cosmetic formulations for its anti-aging properties, marketed as "Acetyl Glutamyl Heptapeptide-3" or "anti-wrinkle oligopeptide" . Structurally, it features an acetylated N-terminus and an amidated C-terminus, enhancing stability and bioavailability. Its primary mechanism involves stimulating collagen and hyaluronic acid synthesis in skin cells, mimicking retinoic acid's effects without associated side effects . Research highlights its role in reducing oxidative stress by inhibiting hydroxyl and oxygen free radicals, promoting skin elasticity and reducing wrinkles .
Preparation Methods
Structural Characteristics and Synthesis Challenges
SNAP-8 is an octapeptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 , featuring an acetylated N-terminus and a C-terminal amidation. Its molecular formula is , and it includes challenging residues such as methionine (oxidation-sensitive), arginine (basic side chains), and glutamic acid (acidic side chains) . The presence of multiple charged residues necessitates careful selection of protecting groups and coupling reagents to avoid side reactions during synthesis .
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Initial Attachment
SPPS typically employs a Rink amide resin or Wang resin to anchor the C-terminal aspartic acid via its carboxyl group. The resin’s loading capacity (0.3–0.7 mmol/g) directly impacts yield, with higher loadings favoring large-scale production . A critical step is the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the resin-bound aspartic acid using 20% piperidine in dimethylformamide (DMF) .
Sequential Amino Acid Coupling
Each residue is coupled in reverse sequence (C- to N-terminus) using the following protocol:
-
Deprotection : Fmoc groups are cleaved with piperidine.
-
Activation : Amino acids are activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) .
-
Coupling : Activated amino acids react with the resin-bound peptide for 30–60 minutes at room temperature.
Table 1: Protecting Groups for SNAP-8 Synthesis
Residue | Side Chain Protecting Group |
---|---|
Glu | OtBu (tert-butyl ester) |
Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
Met | None (sensitive to oxidation; synthesis under nitrogen) |
Gln | Trt (trityl) |
Methionine’s susceptibility to oxidation mandates an oxygen-free environment, often achieved by purging the reaction vessel with nitrogen .
Solution-Phase Peptide Synthesis
While SPPS dominates industrial production, solution-phase methods are occasionally used for small-scale batches or specific segments. The fragment condensation approach is preferred:
-
Segment 1 : Ac-Glu-Glu-Met-Gln-Arg-Arg-OH
-
Segment 2 : Ala-Asp-NH2
Each segment is synthesized separately using:
-
DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents.
-
HOBt (hydroxybenzotriazole) to suppress racemization.
The segments are combined via carbodiimide-mediated amide bond formation , followed by global deprotection using TFA (trifluoroacetic acid) with scavengers like triisopropylsilane .
Post-Synthesis Processing
Cleavage and Deprotection
The peptide-resin complex is treated with a cleavage cocktail (e.g., TFA:H2O:triisopropylsilane = 95:2.5:2.5 ) for 2–4 hours to remove side-chain protecting groups and release the peptide into solution . Methionine-containing peptides require antioxidants such as 1,2-ethanedithiol to prevent sulfoxide formation .
Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradient (0.1% TFA) achieves >95% purity. Critical parameters include:
-
Flow rate : 10–20 mL/min (preparative scale).
-
Detection : UV at 214 nm (amide bond absorption).
Table 2: HPLC Purification Conditions for SNAP-8
Parameter | Value |
---|---|
Column | C18, 250 × 21.2 mm |
Mobile Phase A | 0.1% TFA in H2O |
Mobile Phase B | 0.1% TFA in acetonitrile |
Gradient | 20% B to 50% B over 40 min |
Retention Time | ~28 min |
Formulation and Stabilization
Post-purification, SNAP-8 is lyophilized and formulated into cosmetic products. Patent literature describes microemulsion systems to enhance stability and skin permeability :
-
Oil Phase : Caprylic/capric triglycerides (5–10%).
-
Surfactant : Polysorbate 80 (3–5%).
-
Aqueous Phase : Peptide dissolved in phosphate buffer (pH 6.5–7.0).
The microemulsion is homogenized at 10,000 rpm for 15 minutes, yielding droplets <100 nm for optimal dermal delivery .
Analytical Characterization
Mass Spectrometry
MALDI-TOF MS confirms molecular weight () with a tolerance of ±0.1% .
Circular Dichroism (CD)
CD spectra in phosphate buffer (pH 7.4) show a dominant α-helical structure (negative bands at 208 nm and 222 nm), critical for SNARE complex inhibition .
Scalability and Industrial Considerations
Large-scale production faces challenges in:
Chemical Reactions Analysis
Types of Reactions
Acetyl Octapeptide-3 primarily undergoes peptide bond formation during its synthesis. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The synthesis of Acetyl Octapeptide-3 involves the use of protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), and deprotecting agents such as trifluoroacetic acid (TFA). The reactions are typically carried out in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products
The major product of the synthesis is the desired peptide, Acetyl Octapeptide-3. By-products may include truncated peptides or peptides with incomplete deprotection, which are removed during the purification process .
Scientific Research Applications
Cosmetic Applications
Anti-Wrinkle Properties
Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 is primarily recognized for its anti-wrinkle effects. It functions by inhibiting the formation of the soluble SNARE complex, which is crucial for neurotransmitter release. By competing with SNAP-25, this peptide reduces muscle contractions that lead to wrinkle formation, making it a popular ingredient in anti-aging skincare products .
Comparison with Other Peptides
Compared to its analogs, such as Argireline, this compound has been shown to be more effective in improving skin appearance. Studies indicate that this peptide can significantly reduce the depth of wrinkles and enhance skin elasticity when incorporated into topical formulations .
Biomedical Applications
Barrier Function Enhancement
Research has demonstrated that this compound can strengthen the tight junction barrier in skin cells. This property is particularly beneficial for maintaining skin hydration and protecting against environmental stressors . The ability to enhance barrier function makes it a valuable ingredient in formulations aimed at treating skin conditions such as eczema and psoriasis.
Microneedle Delivery Systems
Recent studies have explored the use of dissolving microneedle patches incorporating this compound for delivering anti-wrinkle treatments. These patches provide a non-invasive method to administer the peptide directly into the skin, enhancing its efficacy while minimizing discomfort associated with traditional injection methods .
Research Findings and Case Studies
Mechanism of Action
Acetyl Octapeptide-3 exerts its effects by modulating the formation of the SNARE complex, which is involved in muscle stimulation. It mimics the SNAP-25 protein and competes with it for binding sites in the SNARE complex. By interfering with the formation of this complex, Acetyl Octapeptide-3 decreases its stability and relaxes muscles, thereby reducing the appearance of expression lines and wrinkles .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural and Functional Similarities
Below is a comparative analysis of Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂ with other peptides (Table 1):
Table 1: Comparison of Key Features
Key Observations:
Functional Specificity :
- The target peptide is unique in its cosmetic applications, contrasting with neuropeptides (e.g., Neuropeptide-Y) and metabolic regulators (e.g., Obestatin), which target neurological or physiological pathways .
- Unlike GRGD, which mediates cell adhesion through integrin binding , Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂ focuses on extracellular matrix remodeling.
Structural Stability: Acetylation and amidation in Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂ enhance proteolytic resistance compared to non-modified peptides like GRGD . Longer peptides (e.g., Neuropeptide-Y, 32 residues) often require specific folding for activity, whereas shorter sequences like the target peptide rely on linear motifs for function .
Amino Acid Composition: The presence of charged residues (Glu, Arg, Asp) in Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂ may facilitate interactions with skin cell receptors, a feature absent in neutral or hydrophobic peptides like the scrambled prion fragment .
Research Findings and Mechanistic Insights
- Collagen Synthesis: The target peptide upregulates collagen production by activating dermal fibroblasts, similar to retinoic acid but without inducing irritation .
- Stability in Formulations : Amidated C-termini (common in cosmetic peptides) improve shelf-life compared to free C-terminal peptides like GRGD, which may degrade faster .
Limitations and Challenges
- Specificity vs. Broad Activity : While Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂ is optimized for skin, broader-acting peptides like Neuropeptide-Y may require targeted delivery systems to avoid off-target effects .
- Synthesis Complexity : Peptides with multiple arginine residues (e.g., Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂) pose challenges in solid-phase synthesis due to aggregation, unlike simpler sequences like GRGD .
Q & A
Basic Research Questions
Q. What is the structural composition and synthesis method for Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂?
The compound is an acetylated octapeptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂ (CAS 868844-74-0), synthesized via solid-phase peptide synthesis (SPPS). Its molecular formula is C₄₁H₇₀O₁₆N₁₆S₁, and it has an isoelectric point (pI) of 4.34, indicating a net negative charge at physiological pH . Purification typically involves reverse-phase HPLC, with ≥98% purity required for research use. Researchers should validate synthesis outcomes using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm sequence integrity and avoid truncated byproducts .
Q. What safety protocols are recommended for handling this peptide in laboratory settings?
- Handling: Avoid skin/eye contact and inhalation. Use chemical-resistant gloves (e.g., nitrile), protective eyewear, and static-dissipative lab coats to prevent electrostatic discharge .
- Storage: Keep in sealed, airtight containers under dry, ventilated conditions at -20°C to prevent hydrolysis of methionine residues .
- Spills: Collect using vacuum systems or absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent environmental release .
Q. How can researchers verify the peptide’s stability under experimental conditions?
Stability assays should include:
- pH-dependent degradation studies (e.g., incubation in buffers ranging from pH 3–9 at 37°C).
- Oxidative stress testing (e.g., exposure to H₂O₂ to assess methionine susceptibility).
- Long-term storage analysis (e.g., lyophilized vs. solution stability over 6–12 months).
Use HPLC and LC-MS to quantify degradation products and identify labile residues .
Advanced Research Questions
Q. How can conflicting data on the peptide’s biological activity be resolved?
Contradictions in activity (e.g., inconsistent EC₅₀ values in receptor-binding assays) may arise from:
- Batch variability: Ensure synthesis reproducibility by standardizing SPPS protocols (e.g., coupling efficiency ≥99% per step) .
- Assay conditions: Control redox environments (e.g., addition of antioxidants like TCEP to stabilize methionine) and validate cell-line specificity .
- Data normalization: Use internal standards (e.g., fluorescent tags) to correct for peptide aggregation or adsorption losses in plate-based assays .
Q. What experimental designs are optimal for studying its interaction with transmembrane receptors?
- Surface plasmon resonance (SPR): Immobilize the receptor on a sensor chip and measure binding kinetics (ka, kd) across peptide concentrations (1 nM–10 µM). Include negative controls (scrambled peptide sequences) to rule out nonspecific interactions .
- Molecular dynamics (MD) simulations: Model peptide-receptor docking using software like GROMACS, focusing on arginine residues’ electrostatic interactions with lipid bilayers .
- Cross-linking studies: Use bifunctional reagents (e.g., DSS) to identify proximal residues in receptor-peptide complexes, followed by tryptic digest and MS/MS analysis .
Q. How can researchers address low solubility in aqueous buffers for in vitro assays?
- Solubilization agents: Test co-solvents like DMSO (≤5% v/v) or CHAPS (0.1–0.5% w/v) to enhance dispersibility without denaturing proteins .
- Buffer optimization: Use low-ionic-strength solutions (e.g., 10 mM ammonium acetate) or adjust pH to 4.5–5.0, near the peptide’s pI, to reduce aggregation .
- Dynamic light scattering (DLS): Monitor particle size distribution to confirm monomeric dispersion .
Q. Methodological Guidance for Data Integrity
Q. How should researchers document and validate peptide characterization data?
- Documentation: Maintain detailed records of synthesis batches, including resin type (e.g., Wang resin), deprotection times, and cleavage conditions (e.g., TFA/scavenger ratios) .
- Validation: Cross-verify MS spectra with theoretical isotopic patterns (e.g., using Bruker DataAnalysis) and report deviations >0.1 Da .
- Reproducibility: Share raw chromatograms and MALDI-TOF spectra in supplementary materials to enable independent verification .
Properties
CAS No. |
868844-74-0 |
---|---|
Molecular Formula |
C42H72N16O15S |
Molecular Weight |
1073.2 g/mol |
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]hex-5-enoic acid |
InChI |
InChI=1S/C42H72N16O15S/c1-20(23(53-22(3)59)10-13-31(61)62)51-26(11-14-32(63)64)38(71)57-28(15-18-74-4)40(73)56-27(9-12-30(43)60)39(72)55-25(8-6-17-50-42(47)48)37(70)54-24(7-5-16-49-41(45)46)36(69)52-21(2)35(68)58-29(34(44)67)19-33(65)66/h21,23-29,51H,1,5-19H2,2-4H3,(H2,43,60)(H2,44,67)(H,52,69)(H,53,59)(H,54,70)(H,55,72)(H,56,73)(H,57,71)(H,58,68)(H,61,62)(H,63,64)(H,65,66)(H4,45,46,49)(H4,47,48,50)/t21-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
QGGBBQJHVCVVKM-XOBYPWAZSA-N |
SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=C)[C@H](CCC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=C)C(CCC(=O)O)NC(=O)C |
sequence |
Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonyms |
Snap 8; Acetyl GlutaMyl Octapeptide-3; Acetyl Octapeptide-1; Acetyl Octapeptide-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.